4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile
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Overview
Description
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a fluorinated benzonitrile derivative followed by iodination. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and iodinating agents like iodine or potassium iodide in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted benzonitriles, amines, and complex aromatic compounds used in pharmaceuticals and materials science .
Scientific Research Applications
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the iodine atom.
4-Iodobenzonitrile: Contains iodine but lacks the bromomethyl and fluorine groups.
3-Fluorobenzonitrile: Contains fluorine but lacks the bromomethyl and iodine groups
Uniqueness
4-(Bromomethyl)-3-fluoro-5-iodobenzonitrile is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Properties
Molecular Formula |
C8H4BrFIN |
---|---|
Molecular Weight |
339.93 g/mol |
IUPAC Name |
4-(bromomethyl)-3-fluoro-5-iodobenzonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2H,3H2 |
InChI Key |
AWUFFDKNDACHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)I)C#N |
Origin of Product |
United States |
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